2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a phenethyl group, an imidazolidinyl ring, and a thiazolyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Phenethyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenethylamine, which is achieved through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction.
Imidazolidinyl Ring Formation: The phenethyl intermediate is then reacted with an appropriate isocyanate to form the imidazolidinyl ring.
Thiazolyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the phenethyl group but lacks the imidazolidinyl and thiazolyl groups.
Imidazolidinyl Urea: Contains the imidazolidinyl ring but differs in other structural components.
Thiazole Derivatives: Various thiazole-containing compounds with different substituents.
Uniqueness
2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of phenethyl, imidazolidinyl, and thiazolyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C20H24N4O5S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H24N4O5S/c1-11-12(2)30-19(21-11)23-17(25)10-14-18(26)24(20(27)22-14)8-7-13-5-6-15(28-3)16(9-13)29-4/h5-6,9,14H,7-8,10H2,1-4H3,(H,22,27)(H,21,23,25) |
InChI Key |
ZAOVVCDTJQOMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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